Kaolin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Le kaolin peut être synthétisé en laboratoire par des méthodes hydrothermales. Une approche courante consiste à faire réagir du sulfate d’aluminium et du silicate de sodium dans des conditions contrôlées de température et de pression. La réaction se produit généralement dans un autoclave à des températures allant de 150 °C à 200 °C et à des pressions de 1 à 2 MPa. Le produit obtenu est ensuite lavé, filtré et séché pour obtenir du this compound pur.

Méthodes de production industrielle

La production industrielle du this compound implique l’extraction de la matière première à partir de gisements naturels. Le this compound extrait est ensuite soumis à divers procédés, notamment le broyage, le concassage et le tamisage, pour éliminer les impuretés et obtenir la taille de particules souhaitée. Le this compound est souvent enrichi par flottation, séparation magnétique ou blanchiment chimique pour améliorer sa pureté et sa luminosité . Le produit final est généralement séché et broyé pour produire une poudre fine adaptée à diverses applications.

Analyse Des Réactions Chimiques

Chemical Composition of Kaolin

The typical chemical composition of this compound includes:

-

Silicon Dioxide (SiO2) : Approximately 46.5%

-

Aluminum Oxide (Al2O3) : Approximately 39.5%

-

Water (H2O) : Approximately 14%

This composition highlights this compound's role as a source of aluminum and its utility in applications requiring high purity and low reactivity .

3.1. Dehydration Reactions

When this compound is heated, it undergoes dehydration at temperatures around 550-650 °C, leading to the formation of metakaolinite:

Al2Si2O5(OH)4→Al2Si2O7+2H2O

This reaction is critical for enhancing the reactivity of this compound in various applications, particularly in ceramics .

3.2. High-Temperature Reactions with Acids

This compound reacts with concentrated sulfuric acid when heated, producing aluminum sulfate and other by-products. The yield of aluminum from this reaction peaks at around 700 °C:

Al2Si2O5(OH)4+H2SO4→Al2(SO4)3+SiO2+H2O

The reaction parameters significantly influence the yield of aluminum and other elements such as titanium and iron .

3.3. Fusion with Sodium Hydrogen Sulfate

Another significant reaction involves this compound's fusion with sodium hydrogen sulfate at elevated temperatures (200-1000 °C), yielding various sodium-aluminum sulfate compounds:

Al2Si2O5(OH)4+NaHSO4→Na3Al(SO4)3+NaAl(SO4)2+…

This process can enhance the material's catalytic properties for applications in petrochemical processes .

3.4. Mechanochemical Modification

Recent studies have explored mechanochemical methods to modify this compound, improving its adsorption capacity and surface area by altering its microstructure without changing its crystalline framework:

-

Modification Process : this compound is subjected to mechanical force, which disrupts its layered structure.

-

Result : Increased specific surface area and enhanced adsorption capabilities due to the formation of amorphous structures.

This method has shown promise in applications requiring improved dispersion and adsorption performance .

Applications De Recherche Scientifique

Scientific Research Applications

Kaolin has gained prominence in scientific research due to its multifunctional properties. Its applications span material science, environmental science, and medical research.

Material Science

- Nanocomposites : this compound is utilized in creating nanocomposites that exhibit enhanced strength and lightweight characteristics. These materials are pivotal in developing advanced applications such as aerospace components and automotive parts .

- Ceramic Engineering : In ceramics, this compound enhances the strength and thermal resistance of products like porcelain and sanitary ware. Its role in producing advanced ceramics is critical for applications requiring high durability and electrical conductivity .

Environmental Science

- Soil Remediation : this compound is being studied for its potential to remediate contaminated soils by absorbing harmful substances, thus improving ecosystem health .

- Water Treatment : Research indicates that this compound can effectively remove pollutants from water, providing a sustainable solution for water purification technologies .

Industrial Applications

This compound's industrial applications are extensive, affecting various sectors from ceramics to pharmaceuticals.

Ceramics Industry

- Porcelain : this compound is a primary ingredient in high-quality porcelain production due to its low impurity content, which ensures a brilliant white finish.

- Sanitaryware : It is used in manufacturing sinks and toilets due to its plasticity and thermal shock resistance .

Paper Industry

This compound serves as both a coating agent and filler in paper production:

- Coating : It provides a smooth surface for high-quality printing papers.

- Filling : Enhances opacity and brightness while reducing production costs .

Paints and Coatings

In paints, this compound improves opacity and gloss:

- Acts as a rheology modifier to enhance viscosity control.

- Serves as a cost-effective filler, reducing the need for expensive pigments .

Pharmaceuticals

This compound's adsorbent properties make it valuable in pharmaceuticals:

- Used in antidiarrheal products to soothe the gastrointestinal lining.

- Functions as a binder and filler in tablet formulations .

Cosmetics

In the beauty industry, this compound is prized for its gentle properties:

- Used in face masks for oil absorption and detoxification.

- Acts as a filler in foundations to achieve a smooth finish .

Emerging Technologies

This compound is increasingly being explored in cutting-edge technologies:

- Nanobiotechnology : Research is focusing on this compound's role in drug delivery systems due to its biocompatibility and adsorption capabilities .

- 3D Printing : Its properties are being adapted for use in 3D printing materials, enhancing structural integrity while maintaining lightweight characteristics .

Future Prospects

The future of this compound research looks promising with ongoing studies aimed at:

- Developing eco-friendly products utilizing this compound's natural properties.

- Exploring sustainable mining practices to ensure the long-term availability of this resource .

Data Table: Summary of this compound Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Material Science | Nanocomposites, Advanced Ceramics | Enhanced strength, lightweight |

| Environmental Science | Soil Remediation, Water Treatment | Pollution absorption |

| Ceramics Industry | Porcelain, Sanitaryware | Strength, thermal resistance |

| Paper Industry | Coating agent, Filler | Improved printability |

| Paints and Coatings | Opacity enhancement | Cost-effective filler |

| Pharmaceuticals | Antidiarrheal products | Adsorbent properties |

| Cosmetics | Face masks, Foundations | Gentle on skin |

Mécanisme D'action

Le mécanisme par lequel le kaolin exerce ses effets dépend de son application :

Catalyse : Dans les applications catalytiques, le this compound sert de matériau de support, offrant une surface élevée pour la dispersion des espèces catalytiques actives.

Administration de médicaments : Dans les systèmes d’administration de médicaments, le this compound peut adsorber et libérer des agents thérapeutiques de manière contrôlée, améliorant ainsi leur biodisponibilité.

Traitement gastro-intestinal : En médecine, le this compound adsorbe les toxines et autres substances nocives dans le tube digestif, soulageant les symptômes de la diarrhée et d’autres troubles digestifs.

Comparaison Avec Des Composés Similaires

Le kaolin peut être comparé à d’autres minéraux argileux, tels que la bentonite et la montmorillonite :

Bentonite : Contrairement au this compound, la bentonite a une capacité de gonflement et une capacité d’échange cationique plus élevées, ce qui la rend adaptée aux applications nécessitant une forte absorption.

Montmorillonite : Similaire à la bentonite, la montmorillonite a une capacité d’échange cationique élevée et est utilisée dans des applications telles que les boues de forage et comme liant dans les sables de fonderie.

Les propriétés uniques du this compound, telles que sa faible capacité de rétrécissement-gonflement et sa grande luminosité, le rendent particulièrement précieux dans les industries du papier et de la céramique .

Propriétés

Key on ui mechanism of action |

Kaolin adsorbs water, toxins and bacteria, contributing to firmer stools, reducing fluid loss from diarrhea. |

|---|---|

Numéro CAS |

1332-58-7 |

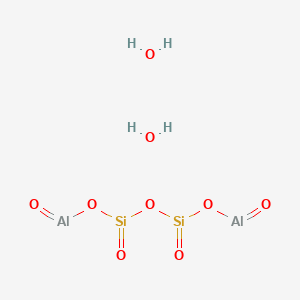

Formule moléculaire |

Al2H4O9Si2 |

Poids moléculaire |

258.16 g/mol |

Nom IUPAC |

dialuminum;trioxido(trioxidosilyloxy)silane;dihydrate |

InChI |

InChI=1S/2Al.O7Si2.2H2O/c;;1-8(2,3)7-9(4,5)6;;/h;;;2*1H2/q2*+3;-6;; |

Clé InChI |

KGOIAFZMMLWXLM-UHFFFAOYSA-N |

Impuretés |

Quartz, mica, and feldspar are often found associated with the crude mineral and is often removed through screening and elutriation. The Food Chemicals Codex specifies limits of impurities for clay (Kaolin) as: acid-soluble substances <2%; Arsenic (as As) <3 ppm; Heavy Metals (as Pb) <40 ppm; Lead <10 ppm. Kaolin, as mined, contains other minerals including quartz, muscovite, and altered feldspars. |

SMILES |

O.O.O=[Al]O[Si](=O)O[Si](=O)O[Al]=O |

SMILES canonique |

O.O.[O-][Si]([O-])([O-])O[Si]([O-])([O-])[O-].[Al+3].[Al+3] |

Apparence |

Solid powder |

Color/Form |

White or yellowish-white, earhty mass or white powder; unctuous when moist White to yellowish or grayish powder [Note: When moistened, darkens...] Triclinic White or near white ... pseudohexagonal flakes Fine white to light-yellow powde |

Densité |

1.8 to 2.6 (NIOSH, 2024) 2.65 g/cu cm Most kaolin clays have medium bulk density, low abrasion, and compatibility with majority of toxicants Grindability good if active ingredient is high mp solid: oil adsorption 30-35 g/100 g oil; bulk density, 20-40 lb/cu foot; and pH, 5-6 Relative density (water = 1): 2.6 1.8-2.6 |

Description physique |

Kaolin appears as odorless white to yellowish or grayish powder. Contains mainly the clay mineral kaolinite (Al2O3(SiO2)2(H2O)2), a hydrous aluminosilicate. Kaolinite has mp 740-1785 °C and density 2.65 g/cm3. Kaoline is insoluble in water but darkens and develops a earthy odor when wet. Liquid; Dry Powder, Water or Solvent Wet Solid; Other Solid; Dry Powder, Other Solid; Water or Solvent Wet Solid; NKRA; Pellets or Large Crystals; Liquid, Other Solid; Dry Powder, Liquid; Dry Powder White, yellow, or grayish powder; Darkens & develops clay-like odor when moistened; [NIOSH] WHITE POWDER. White to yellowish or grayish powder. Odorless. White to yellowish or grayish powder. [Note: When moistened, darkens & develops a clay-like odor.] |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Insoluble (NIOSH, 2024) Insoluble in water Insoluble in ether Insoluble in dilute acids and alkali hydroxides Solubility in water: insoluble Insoluble |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Kaolin; China clay; Clay 347; HSDB 630; Bolus alba; Altowhite; Hydrated aluminum silicate; |

Pression de vapeur |

0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.